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Compound of Interest

Compound Name: GSK837149A

Cat. No.: B607865 Get Quote

This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological evaluation of GSK837149A, a selective inhibitor of human fatty acid synthase

(FASN). This document is intended for researchers, scientists, and professionals in the field of

drug development.

Introduction and Discovery
GSK837149A has been identified as a selective and reversible inhibitor of human fatty acid

synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids.[1][2] The discovery

of this compound was serendipitous, as it was initially isolated as a minor impurity from a

sample that showed activity against FASN in a high-throughput screening campaign.[1][2]

Subsequent structural elucidation by NMR and mass spectrometry confirmed its identity as

4,4'-(carbonyldiimino)bis(N-(4-methyl-2-pyrimidinyl)benzenesulfonamide), a symmetrical

molecule featuring a bisulfonamide urea core.[1][2]

FASN is a large, multifunctional enzyme responsible for the synthesis of palmitate from acetyl-

CoA and malonyl-CoA. In many human cancers, the expression and activity of FASN are

significantly upregulated to meet the high lipid demand of rapidly proliferating cells, making it

an attractive target for anticancer drug development. GSK837149A specifically targets the β-

ketoacyl reductase (KR) domain of FASN.[1][2]
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GSK837149A exerts its inhibitory effect by targeting the β-ketoacyl reductase (KR) activity of

the fatty acid synthase complex.[1][2] The KR domain is responsible for the NADPH-dependent

reduction of a β-ketoacyl-acyl carrier protein (ACP) intermediate to a β-hydroxyacyl-ACP, a

critical step in the fatty acid elongation cycle.

Kinetic studies have revealed that GSK837149A is a reversible inhibitor of FASN.[1][2] It acts

as a competitive inhibitor with respect to the cofactor NADPH and a non-competitive inhibitor

with respect to the substrate acetoacetyl-CoA. The inhibition constant (Ki) for GSK837149A
has been determined to be approximately 30 nM.[1][2]

Signaling Pathway
The following diagram illustrates the mammalian fatty acid synthesis pathway and the point of

inhibition by GSK837149A.
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Figure 1. Fatty Acid Synthesis Pathway and Inhibition by GSK837149A.
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Quantitative Data
The following table summarizes the key quantitative data for GSK837149A.

Parameter Value Reference

Target

Human Fatty Acid Synthase

(FASN), β-Ketoacyl Reductase

(KR) domain

[1][2]

Inhibition Constant (Ki) ~30 nM [1][2]

IC50 15.8 nM

Mode of Inhibition Reversible [1][2]

Mechanism vs. NADPH Competitive

Mechanism vs. Acetoacetyl-

CoA
Non-competitive

Chemical Formula C23H22N8O5S2

Molecular Weight 554.6 g/mol

CAS Number 13616-29-0

Experimental Protocols
Synthesis of GSK837149A
While the primary publication by Vázquez et al. does not provide a detailed step-by-step

synthesis, a plausible synthetic route for 4,4'-(carbonyldiimino)bis(N-(4-methyl-2-

pyrimidinyl)benzenesulfonamide) (GSK837149A) can be proposed based on established

methods for the synthesis of sulfonylureas. The key step involves the reaction of a sulfonamide

with an isocyanate or a carbamate equivalent.

Representative Synthesis Protocol:

Step 1: Synthesis of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
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This starting material can be synthesized by the reaction of 4-acetamidobenzenesulfonyl

chloride with 2-amino-4-methylpyrimidine, followed by hydrolysis of the acetamido group.

Step 2: Formation of the Urea Linkage

The urea linkage can be formed by reacting two equivalents of the sulfonamide with a

carbonylating agent such as phosgene, triphosgene, or a carbamate. A representative

procedure using triphosgene is described below.

Materials:

4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Triphosgene (bis(trichloromethyl) carbonate)

Anhydrous dichloromethane (DCM)

Triethylamine (TEA) or another suitable base

Argon or Nitrogen atmosphere

Procedure:

To a solution of 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide (2.0 equivalents) in

anhydrous DCM under an inert atmosphere, add triethylamine (2.2 equivalents).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous DCM to the reaction

mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford GSK837149A.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

structure and purity.

In Vitro Inhibition Assay for FASN β-Ketoacyl Reductase
Activity
The inhibitory activity of GSK837149A on the β-ketoacyl reductase (KR) domain of human

FASN can be determined using a spectrophotometric assay that monitors the consumption of

NADPH.

Materials:

Purified human fatty acid synthase (FASN)

GSK837149A dissolved in DMSO

Acetoacetyl-CoA (substrate)

NADPH (cofactor)

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1

mM dithiothreitol (DTT)

96-well UV-transparent microplates

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a stock solution of GSK837149A in DMSO and create a dilution series to test a

range of inhibitor concentrations.
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In a 96-well microplate, add the following to each well:

Assay Buffer

A solution of GSK837149A at the desired final concentration (or DMSO for the control).

A solution of human FASN to a final concentration of 10-20 nM.

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding a solution of acetoacetyl-CoA (final concentration

50 µM) and NADPH (final concentration 100 µM).

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for

10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the

oxidation of NADPH to NADP+.

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time

curve for each inhibitor concentration.

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.

To determine the Ki and the mechanism of inhibition, the assay should be repeated with

varying concentrations of both the inhibitor and one of the substrates (NADPH or

acetoacetyl-CoA) while keeping the other substrate at a fixed, saturating concentration. The

data can then be analyzed using Lineweaver-Burk or Dixon plots.

Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and evaluation of

GSK837149A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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